

18:0-LPS stability and storage conditions

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Compound of Interest

Compound Name: 18:0-LPS
Cat. No.: B10771985

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18:0-LPS Technical Support Center

This technical support guide provides detailed information on the stability and storage of 18:0-Lipopolysaccharide (**18:0-LPS**), alongside troubleshooting for common issues encountered during experimental procedures.

Disclaimer

Specific stability and storage data for **18:0-LPS** are not readily available in the public domain. The following guidelines are based on established protocols for various lipopolysaccharides, primarily from *E. coli* and *Salmonella* species. The long saturated 18:0 acyl chain in the lipid A moiety of **18:0-LPS** may influence its hydrophobicity, aggregation properties, and solubility, potentially leading to variations from the general guidance provided below. Researchers should handle **18:0-LPS** with care and consider these recommendations as a starting point, validating storage and handling conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized **18:0-LPS** powder?

Lyophilized LPS powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C.^[1] For shorter durations, storage at 2-8°C is also acceptable.^[2] It is crucial to keep the container tightly sealed to prevent moisture absorption.

2. What is the best way to reconstitute **18:0-LPS**?

LPS can be reconstituted in sterile, pyrogen-free water, saline, phosphate-buffered saline (PBS), or cell culture medium.[3][4] To reconstitute, add the desired solvent to the vial and swirl gently to dissolve the powder.[2][3] Avoid vigorous shaking, as this can lead to aggregation and foaming. Due to the amphiphilic nature of LPS, it forms micelles in aqueous solutions, which may result in a hazy appearance; this is normal.[3][5]

3. My reconstituted **18:0-LPS** solution appears hazy. Is it still usable?

Yes, a hazy solution is typical for reconstituted LPS and is due to the formation of micelles and larger aggregates in the aqueous solvent.[3][5] This does not necessarily indicate a problem with the LPS. However, if you observe large precipitates or floaters, gentle warming and vortexing may be required to improve dispersion.

4. How should I store reconstituted **18:0-LPS** solutions?

For short-term storage, solutions of at least 1 mg/mL in buffer or culture medium are stable for approximately one month at 2-8°C.[3] For long-term storage, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C for up to two years.[3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can affect the stability and activity of the LPS.[3]

5. Why is it important to use specific types of containers for storing low-concentration LPS solutions?

At concentrations below 0.1 mg/mL, LPS can adsorb to certain types of plastic and glass surfaces.[3] To prevent loss of material, it is recommended to use silanized glass or low-protein-binding plastic tubes for storing dilute LPS solutions.[3] If using standard glass containers, vortexing the solution for at least 30 minutes before use can help to redissolve any adsorbed LPS.[3] For concentrations above 1 mg/mL, adsorption is generally negligible.[3]

Troubleshooting Guide

Problem	Possible Cause	Solution
Low or inconsistent cell stimulation	LPS degradation due to improper storage.	Prepare fresh aliquots from a new lyophilized stock. Ensure aliquots are single-use and have not undergone multiple freeze-thaw cycles.
LPS adsorption to container walls.	Use silanized or low-protein-binding tubes for storing and diluting LPS, especially at concentrations below 0.1 mg/mL.[3]	
Aggregation of LPS in solution.	Before use, vortex the stock solution thoroughly. Gentle warming to 37°C may also help to break up aggregates.	
Visible precipitates in the LPS solution	Poor solubility at high concentrations.	To achieve higher concentrations (e.g., 20 mg/mL), warming the solution to 70-80°C while vortexing may be necessary.[2][3] Always cool to room temperature before use in cell culture.
Presence of divalent cations.	Divalent cations like Ca ²⁺ and Mg ²⁺ can promote the formation of larger LPS aggregates.[3] While often present in buffers, be mindful of their concentration if precipitation is an issue.	
Difficulty filtering the LPS solution	Large LPS aggregates clogging the filter membrane.	LPS solutions, especially at high concentrations, can be difficult to filter. Use a low-protein-binding filter with a

pore size of 0.22 µm or larger.
Consider that filtration may
remove some of the larger,
biologically active aggregates.

Data Summary Tables

Table 1: Recommended Storage Conditions for **18:0-LPS**

Form	Concentration	Storage Temperature	Duration	Container Type
Lyophilized Powder	N/A	-20°C	Up to 2 years[2]	Tightly sealed vial
N/A	2-8°C	Short-term	Tightly sealed vial	
Reconstituted Solution	≥ 1 mg/mL	-20°C or -80°C	Up to 2 years[3]	Silanized glass or low-protein-binding tubes
≥ 1 mg/mL	2-8°C	Approx. 1 month[3]	Silanized glass or low-protein-binding tubes	
< 0.1 mg/mL	-20°C or -80°C	Up to 2 years[3]	Silanized glass or low-protein-binding tubes (critical)	

Table 2: Solubility of LPS in Common Solvents

Solvent	Concentration	Observation
Water	5 mg/mL[3][4]	Hazy solution[3]
Cell Culture Medium	1 mg/mL[3][4]	Hazy solution[3]
PBS	5 mg/mL[4]	Hazy solution[3]
Aqueous Saline	20 mg/mL (with warming)[2]	Hazy solution[2]
Methanol	Not recommended	Turbid suspension with floaters[3]

Experimental Protocols

Protocol for Reconstitution of 18:0-LPS

- Bring the vial of lyophilized **18:0-LPS** to room temperature before opening to minimize condensation.
- Work in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Add the required volume of sterile, pyrogen-free solvent (e.g., PBS or cell culture medium) to the vial to achieve the desired stock concentration (typically 1-5 mg/mL).
- Recap the vial and swirl gently until the powder is dissolved. A hazy solution is expected.
- For long-term storage, immediately dispense single-use aliquots into sterile, low-protein-binding tubes and store at -20°C or -80°C.

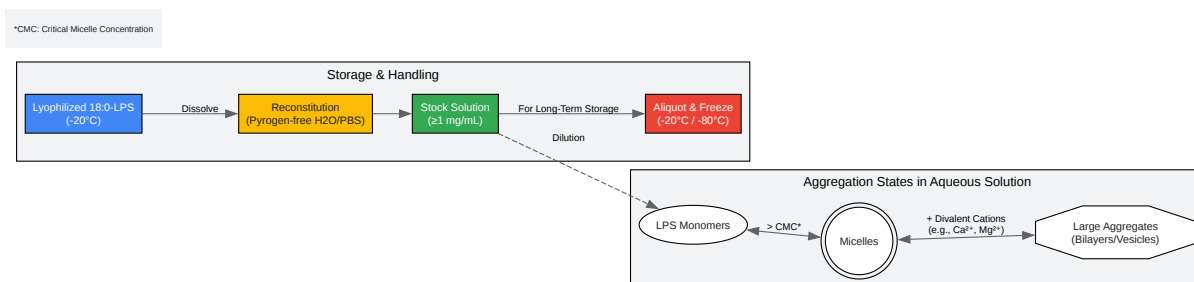
Protocol for Assessing 18:0-LPS Activity

A common method to assess the biological activity of LPS is to measure the induction of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF- α), from a macrophage cell line (e.g., RAW 264.7).

- **Cell Seeding:** Plate RAW 264.7 macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.

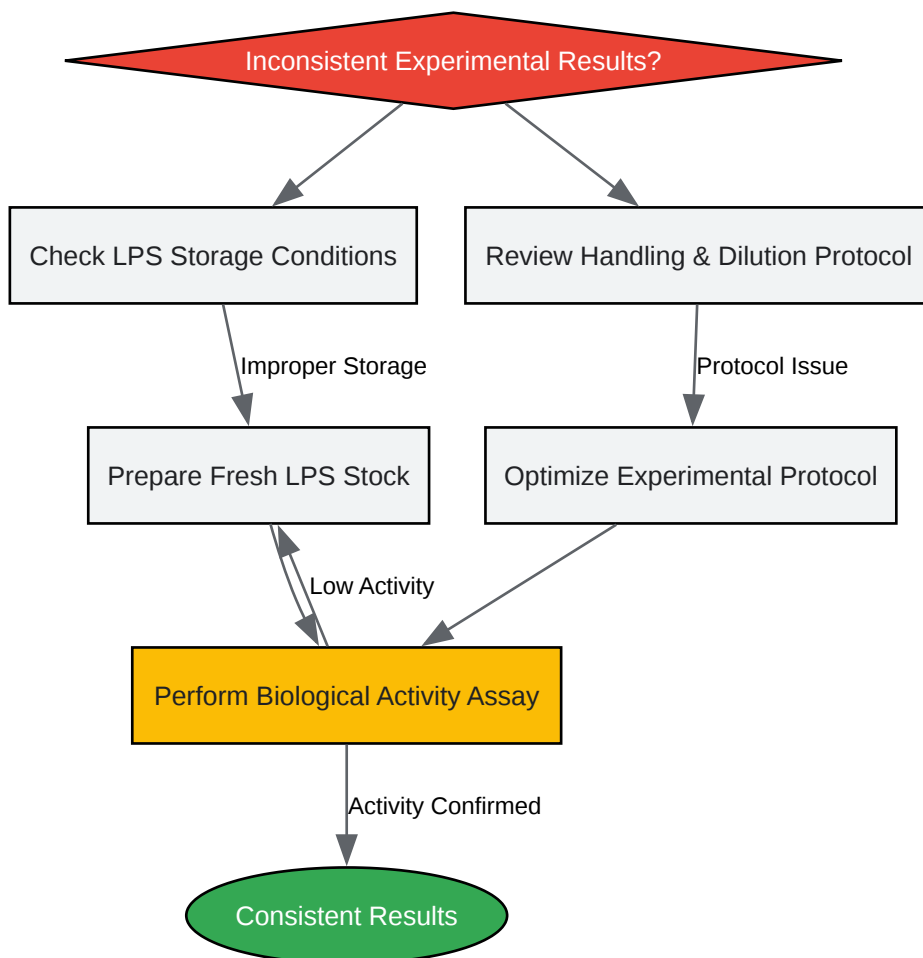
- **LPS Preparation:** Thaw an aliquot of your **18:0-LPS** stock solution and dilute it to the desired working concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in fresh cell culture medium.
- **Cell Stimulation:** Remove the old medium from the cells and replace it with the medium containing the different concentrations of **18:0-LPS**. Include a negative control (medium only).
- **Incubation:** Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
- **Cytokine Measurement:** Measure the concentration of TNF- α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the TNF- α concentration against the **18:0-LPS** concentration to generate a dose-response curve, which indicates the biological activity of your LPS.

Visualizations



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Caption: Workflow for **18:0-LPS** handling and its aggregation states in solution.



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